molecular formula C19H20N2O2 B2954356 N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 688765-29-9

N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No. B2954356
CAS RN: 688765-29-9
M. Wt: 308.381
InChI Key: KBFARIYFFNGEHB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, also known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPI is a selective inhibitor of the enzyme matrix metalloproteinase (MMP), which plays a crucial role in various physiological processes, including tissue remodeling and wound healing.

Scientific Research Applications

Metabolic Pathways and Environmental Impact

Research on chloroacetamide herbicides, such as acetochlor and metolachlor, provides insights into the metabolism of these compounds in both human and rat liver microsomes. These studies suggest complex metabolic activation pathways that could lead to DNA-reactive products, highlighting the importance of understanding such pathways for environmental health and safety assessments (Coleman et al., 2000). Further, the impact of herbicides on soil reception and activity underlines the significance of studying these compounds for agricultural practices and environmental protection (Banks & Robinson, 1986).

Synthesis and Green Chemistry

The development of green synthesis methods for related compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, showcases the ongoing efforts to improve the environmental friendliness of chemical synthesis processes. Using novel catalysts to achieve high selectivity and efficiency in hydrogenation reactions represents a step forward in sustainable chemical manufacturing (Zhang Qun-feng, 2008).

Antimicrobial Applications

The synthesis and evaluation of antimicrobial agents based on acetamide derivatives underline the potential medical applications of these compounds. Studies on novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrate promising antibacterial and antifungal activities, suggesting the role of such compounds in developing new treatments for infectious diseases (Debnath & Ganguly, 2015).

Pharmacological Research

Exploration into the pharmacological activities of compounds with similar structures, such as studies on serotonin receptor inverse agonists and α2-adrenoceptor antagonists, provides a foundation for understanding the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide. These investigations into the functional profiles and the effects on mood and cognitive performance offer valuable insights for future drug development (Dekeyne et al., 2012).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-18(23-3)16(10-13)20-19(22)11-14-12-21(2)17-7-5-4-6-15(14)17/h4-10,12H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFARIYFFNGEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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